molecular formula C88H57NO6P2 B12938924 13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B12938924
M. Wt: 1286.3 g/mol
InChI Key: WHRFUJUTBTZULO-UHFFFAOYSA-N
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Description

The compound “13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” is a complex organic molecule characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the phosphapentacyclo structure and the introduction of phenyl groups. Typical reaction conditions might include:

    Reagents: Phosphorus-containing reagents, phenylboronic acids, and oxidizing agents.

    Solvents: Organic solvents such as dichloromethane or toluene.

    Catalysts: Transition metal catalysts like palladium or platinum.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques, including:

    Flow Chemistry: Continuous flow reactors to ensure precise control over reaction conditions.

    Purification: High-performance liquid chromatography (HPLC) for purification of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of phenyl groups to phenol derivatives.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of phenyl groups with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, Grignard reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenol derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst in organic reactions due to its unique structure.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Drug Development: Exploration of its potential as a pharmacophore in drug design.

    Biochemical Studies: Investigation of its interactions with biological macromolecules.

Medicine

Industry

    Polymer Science: Use in the synthesis of advanced polymers with specific characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The pathways involved might include:

    Binding to Active Sites: Interaction with the active sites of enzymes, altering their activity.

    Signal Transduction: Modulation of signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Phosphapentacyclo Compounds: Other compounds with similar phosphapentacyclo structures.

    Phenyl-Substituted Compounds: Molecules with multiple phenyl groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C88H57NO6P2

Molecular Weight

1286.3 g/mol

IUPAC Name

13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C88H57NO6P2/c90-96(92-85-77(65-45-37-61(38-46-65)57-21-5-1-6-22-57)53-69-29-13-17-33-73(69)81(85)82-74-34-18-14-30-70(74)54-78(86(82)93-96)66-47-39-62(40-48-66)58-23-7-2-8-24-58)89-97(91)94-87-79(67-49-41-63(42-50-67)59-25-9-3-10-26-59)55-71-31-15-19-35-75(71)83(87)84-76-36-20-16-32-72(76)56-80(88(84)95-97)68-51-43-64(44-52-68)60-27-11-4-12-28-60/h1-56H,(H,89,90,91)

InChI Key

WHRFUJUTBTZULO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=C(C=C8)C9=CC=CC=C9)NP1(=O)OC2=C(C3=CC=CC=C3C=C2C2=CC=C(C=C2)C2=CC=CC=C2)C2=C(O1)C(=CC1=CC=CC=C12)C1=CC=C(C=C1)C1=CC=CC=C1

Origin of Product

United States

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